molecular formula C22H32N2O3 B14178005 3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid CAS No. 872593-20-9

3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B14178005
CAS No.: 872593-20-9
M. Wt: 372.5 g/mol
InChI Key: YIPTUTVWVGUNDS-UHFFFAOYSA-N
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Description

3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a dodecanoyl group attached to the amino group of the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-1H-indole-2-carboxylic acid.

    Acylation: The amino group of the indole is acylated with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is purified using column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the dodecanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the indole ring can be substituted with different functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 3-(dodecanoylamino)-1-methyl-1H-indole-2-methanol.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The dodecanoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-dodecanoyl-L-alanine
  • N-dodecanoyl-L-leucine
  • N-dodecanoyl-L-valine
  • N-dodecanoyl-L-phenylalanine
  • N-dodecanoyl-L-proline

Uniqueness

3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the indole ring and the dodecanoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The indole ring is known for its ability to interact with biological targets, while the dodecanoyl group enhances the compound’s lipophilicity and stability.

Properties

CAS No.

872593-20-9

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

3-(dodecanoylamino)-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C22H32N2O3/c1-3-4-5-6-7-8-9-10-11-16-19(25)23-20-17-14-12-13-15-18(17)24(2)21(20)22(26)27/h12-15H,3-11,16H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

YIPTUTVWVGUNDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(N(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

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